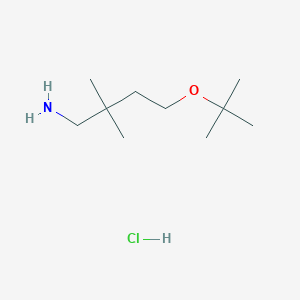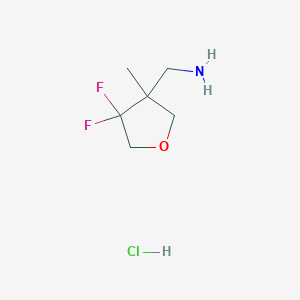![molecular formula C8H13F2N3 B1492331 {3-[1-(Difluormethyl)-1H-pyrazol-4-yl]propyl}(methyl)amin CAS No. 2097978-14-6](/img/structure/B1492331.png)
{3-[1-(Difluormethyl)-1H-pyrazol-4-yl]propyl}(methyl)amin
Übersicht
Beschreibung
The compound “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a chemical compound with a pyrazole ring. The pyrazole ring has a difluoromethyl group and a methyl group attached to it . This motif is important to the agrochemical industry .
Synthesis Analysis
The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Wissenschaftliche Forschungsanwendungen
Spät-Difluormethylierung
Spät-Difluormethylierung: ist ein Verfahren, das die Einführung von Difluormethylgruppen in komplexe Moleküle in einem späten Stadium ihrer Synthese ermöglicht. Diese Technik ist besonders wertvoll in der pharmazeutischen Chemie, wo sie die biologische Aktivität einer Verbindung erheblich verändern kann . Die fragliche Verbindung kann als Reagenz oder Zwischenprodukt bei solchen späten Modifikationen verwendet werden und ermöglicht so den Zugang zu neuartigen Molekülen mit potentiellen pharmazeutischen Anwendungen.
Antifungalmittel
Die Difluormethylgruppe ist ein häufiges Merkmal in vielen Antifungalmitteln. Verbindungen, die diese Gruppe enthalten, haben eine starke Aktivität gegen eine Vielzahl von phytopathogenen Pilzen gezeigt . Dies macht "{3-[1-(Difluormethyl)-1H-pyrazol-4-yl]propyl}(methyl)amin" zu einem Kandidaten für die Entwicklung neuer Fungizide, die zum Schutz von Nutzpflanzen und zur Behandlung von Pilzkrankheiten in der Landwirtschaft eingesetzt werden könnten.
Arzneimittelforschung und -entwicklung
In der Arzneimittelforschung und -entwicklung kann die Einführung einer Difluormethylgruppe die metabolische Stabilität und die pharmakokinetischen Eigenschaften eines Arzneimittels verbessern. Die fragliche Verbindung könnte als Baustein für die Synthese neuer Arzneikandidaten dienen, bei denen die Difluormethylgruppe eine verbesserte Wirksamkeit oder eine verringerte Toxizität bewirken könnte .
Radiomarkierung für die Bildgebung
Die Difluormethylgruppe kann zur Radiomarkierung von Biomolekülen verwendet werden, ein entscheidender Schritt bei der Entwicklung von Bildgebungsmitteln für die Positronen-Emissions-Tomographie (PET). Die Verbindung könnte verwendet werden, um Difluormethylgruppen in Peptide, Proteine oder andere große Biomoleküle einzuführen, so dass sie in der medizinischen Bildgebung eingesetzt werden können, um Krankheiten zu diagnostizieren und zu überwachen .
Synthese von Agrochemikalien
Das in "this compound" vorhandene Strukturmotiv findet sich auch in einer Reihe von Agrochemikalien, insbesondere Fungiziden. Die Verbindung könnte zur Synthese neuer Agrochemikalien verwendet werden, die einen verbesserten Schutz gegen Schädlinge und Krankheiten bieten und so zu einer Steigerung der landwirtschaftlichen Produktivität beitragen .
Wirkmechanismus
Target of Action
The primary target of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine interacts with its target, SDH, by forming hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on SDH . This interaction inhibits the normal function of SDH, disrupting the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of SDH by {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .
Pharmacokinetics
The compound’s interaction with sdh suggests that it may be absorbed and distributed to cells with high metabolic activity, where sdh is abundant . The impact of these ADME properties on the compound’s bioavailability remains to be determined.
Result of Action
The result of the action of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the inhibition of SDH, leading to a disruption of the citric acid cycle and the electron transport chain . This disruption decreases ATP production, which can affect various cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability . .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine in laboratory experiments include its low cost, high reactivity, and versatility. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine in laboratory experiments. For example, it is not very soluble in water and its effects on biochemical and physiological processes are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug delivery and drug development. Finally, further research could be conducted to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in the synthesis of polymers.
Eigenschaften
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACVCPPKAPBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



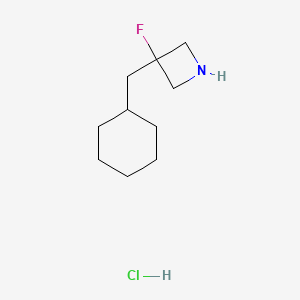


![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
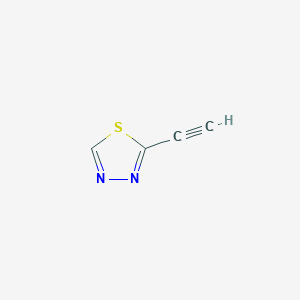
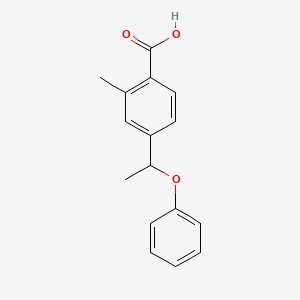
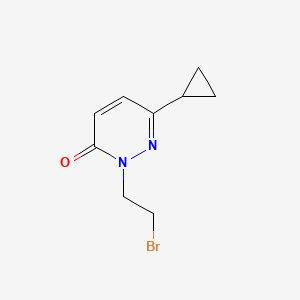

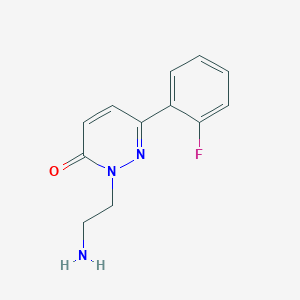
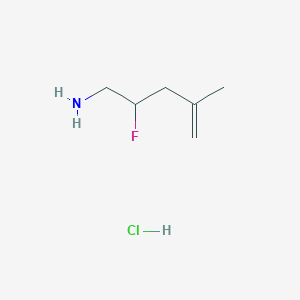

amine hydrochloride](/img/structure/B1492269.png)
